![molecular formula C7H4F3NO2 B1291705 2-Amino-3,4,5-trifluorobenzoic acid CAS No. 531529-72-3](/img/structure/B1291705.png)
2-Amino-3,4,5-trifluorobenzoic acid
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Overview
Description
2-Amino-3,4,5-trifluorobenzoic acid is a derivative of benzoic acid with three fluorine substituents and an amino group . It is part of a group of compounds that have potential inhibitory activity towards d-amino acid oxidases, making them capable of treating mental disorders such as schizophrenia .
Synthesis Analysis
The synthesis of 2,4,5-trifluorobenzoic acid, a related compound, has been improved through a combination of selective hydrodefluorination and hydrolysis reaction of 3,4,5,6-tetrafluoro-N-methylphthalimide, leading to 3,5,6-trifluorophthalic acid . Another method involves the continuous flow synthesis of 2,4,5-trifluorobenzoic acid via sequential Grignard exchange and carboxylation reactions using microreactors .Molecular Structure Analysis
The molecular formula of 2-Amino-3,4,5-trifluorobenzoic acid is C7H4F3NO2 . The InChI code is 1S/C7H4F3NO2/c8-3-1-2(7(12)13)6(11)5(10)4(3)9/h1H,11H2,(H,12,13) and the InChI key is SSLDKXORXLCJBF-UHFFFAOYSA-N .Chemical Reactions Analysis
The fluorine electron withdrawing groups contribute the ideal acidity to the carboxylic acid while no steric hindrance group is present at the ortho-positions. 3,4,5-Trifluorobenzoic acid assists the concerted metalation deprotonation as the C-H activation step, thus facilitating the catalytic cycle .Physical And Chemical Properties Analysis
2-Amino-3,4,5-trifluorobenzoic acid is a white to light yellow crystal powder . It has a molecular weight of 191.11 g/mol . The compound has a topological polar surface area of 63.3 Ų and a complexity of 214 .Scientific Research Applications
Chemical Synthesis
“2-Amino-3,4,5-trifluorobenzoic acid” is used as a synthetic building block in the chemical industry . It’s a key intermediate for preparing various chemical compounds due to its unique structure and properties .
Pharmaceutical Applications
This compound has potential applications in the pharmaceutical industry. For instance, a salt of a similar compound, “3,4,5-trifluorobenzoic acid”, has been used to improve the solubility and permeability of naftopidil, a drug used in benign prostatic hyperplasia treatment .
Anticancer Drugs
“2-Amino-3,4,5-trifluorobenzoic acid” is used as a synthetic building block for dibenzoate esters type anticancer drugs . These drugs have shown promise in the treatment of various types of cancer.
Treatment of Mental Disorders
“3,4,5-Trifluorobenzoic acid”, an isomer of “2-Amino-3,4,5-trifluorobenzoic acid”, is part of a group of compounds that have potential inhibitory activity towards d-amino acid oxidases . This makes them capable of treating mental disorders such as schizophrenia .
Synthesis of Quinolone-3-carboxylic Acid Derivatives
“5-Chloro-2, 3, 4-trifluorobenzoic acid”, a compound that can be synthesized from “2, 3, 4, 5-trifluorobenzoic acid”, is a key intermediate for preparing quinolone-3-carboxylic acid derivatives . These derivatives have various applications in medicinal chemistry.
Material Science
In the field of material science, “2-Amino-3,4,5-trifluorobenzoic acid” can be used in the synthesis of new materials with unique properties . Its trifluorobenzoic acid group can introduce fluorine atoms into the material, which can significantly alter the material’s properties.
Safety And Hazards
Future Directions
The synthesis of related compounds has been improved and streamlined, suggesting potential for further optimization of the synthesis process of 2-Amino-3,4,5-trifluorobenzoic acid . Additionally, given its potential inhibitory activity towards d-amino acid oxidases, there may be future research directions exploring its use in the treatment of mental disorders .
properties
IUPAC Name |
2-amino-3,4,5-trifluorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-3-1-2(7(12)13)6(11)5(10)4(3)9/h1H,11H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLDKXORXLCJBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624093 |
Source
|
Record name | 2-Amino-3,4,5-trifluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3,4,5-trifluorobenzoic acid | |
CAS RN |
531529-72-3 |
Source
|
Record name | 2-Amino-3,4,5-trifluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-3,4,5-trifluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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